Cas no 1552271-08-5 (5-amino-2-cyclopropylbenzonitrile)

5-amino-2-cyclopropylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2-cyclopropylbenzonitrile
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- MDL: MFCD30724090
- Inchi: 1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2
- InChI Key: XOIMOZPMJXGJSN-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC(N)=CC=C1C1CC1
5-amino-2-cyclopropylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345404-10.0g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91.0% | 10.0g |
$4052.0 | 2025-03-18 | |
Enamine | EN300-345404-0.1g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91.0% | 0.1g |
$326.0 | 2025-03-18 | |
Aaron | AR01BSQ7-250mg |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91% | 250mg |
$666.00 | 2025-02-09 | |
Aaron | AR01BSQ7-2.5g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91% | 2.5g |
$2566.00 | 2025-02-09 | |
A2B Chem LLC | AW28963-5g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91% | 5g |
$2911.00 | 2024-04-20 | |
A2B Chem LLC | AW28963-10g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91% | 10g |
$4301.00 | 2024-04-20 | |
A2B Chem LLC | AW28963-1g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91% | 1g |
$1028.00 | 2024-04-20 | |
Enamine | EN300-345404-5g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91% | 5g |
$2732.0 | 2023-09-03 | |
Enamine | EN300-345404-0.25g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91.0% | 0.25g |
$466.0 | 2025-03-18 | |
Enamine | EN300-345404-1.0g |
5-amino-2-cyclopropylbenzonitrile |
1552271-08-5 | 91.0% | 1.0g |
$943.0 | 2025-03-18 |
5-amino-2-cyclopropylbenzonitrile Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on 5-amino-2-cyclopropylbenzonitrile
Introduction to 5-amino-2-cyclopropylbenzonitrile (CAS No. 1552271-08-5)
5-amino-2-cyclopropylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1552271-08-5, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzonitrile core substituted with an amino group and a cyclopropyl moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The molecular structure of 5-amino-2-cyclopropylbenzonitrile consists of a benzene ring functionalized with a nitrile group at the 2-position and an amino group at the 5-position, further modified by a cyclopropyl group at the 2-position. This unique arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both electron-withdrawing (nitrile) and electron-donating (amino) groups enhances its reactivity, facilitating further derivatization and functionalization.
In recent years, 5-amino-2-cyclopropylbenzonitrile has been explored as a key precursor in the synthesis of various pharmacologically relevant compounds. Its structural features are particularly appealing for developing molecules with potential therapeutic applications in areas such as oncology, inflammation, and neurology. The cyclopropyl group, known for its rigid three-membered ring structure, can influence the conformational flexibility of the resulting derivatives, thereby modulating their biological activity.
One of the most compelling aspects of 5-amino-2-cyclopropylbenzonitrile is its utility in generating heterocyclic compounds. By undergoing cyclization reactions or reacting with other heterocyclic precursors, this compound can serve as a building block for more complex scaffolds. For instance, it has been utilized in the synthesis of imidazoles, pyrazoles, and pyrimidines, which are central structures in many approved drugs. The versatility of 5-amino-2-cyclopropylbenzonitrile lies in its ability to participate in multiple types of chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed coupling processes.
Recent advancements in synthetic methodologies have further highlighted the importance of 5-amino-2-cyclopropylbenzonitrile. Techniques such as transition-metal catalysis and flow chemistry have enabled more efficient and scalable production methods for this intermediate. These innovations have not only improved yields but also reduced the environmental impact of its synthesis. Additionally, computational chemistry approaches have been employed to predict optimal reaction conditions and predict the outcomes of novel synthetic pathways involving 5-amino-2-cyclopropylbenzonitrile.
The pharmacological potential of derivatives derived from 5-amino-2-cyclopropylbenzonitrile has been extensively studied. For example, researchers have investigated analogs of this compound as kinase inhibitors, which play a crucial role in cancer therapy. The combination of the nitrile and amino groups provides multiple sites for interaction with biological targets, allowing for fine-tuning of activity through structural modifications. Preclinical studies have demonstrated promising results in vitro and in vivo, suggesting that compounds based on 5-amino-2-cyclopropylbenzonitrile may offer therapeutic benefits in treating various diseases.
In addition to its applications in drug discovery, 5-amino-2-cyclopropylbenzonitrile has found utility in material science research. Its ability to form stable complexes with metals makes it a candidate for developing new catalysts or luminescent materials. The cyclopropyl group's interaction with metal centers can lead to unique electronic properties that are exploited in advanced materials design. This interdisciplinary approach underscores the broad relevance of 5-amino-2-cyclopropylbenzonitrile beyond traditional pharmaceutical applications.
The future prospects for 5-amino-2-cyclopropylbenzonitrile are promising, driven by ongoing research efforts aimed at uncovering new synthetic routes and expanding its biological applications. Collaborative initiatives between academia and industry are likely to accelerate the development of novel derivatives with enhanced efficacy and reduced side effects. As computational tools become more sophisticated, virtual screening methods will play an increasingly important role in identifying promising candidates for further experimental validation.
In conclusion,5-amino-2-cyclopropylbenzonitrile (CAS No. 1552271-08-5) represents a versatile intermediate with significant potential across multiple domains of chemical research and application. Its unique structural features enable diverse synthetic possibilities while offering opportunities for developing innovative bioactive molecules. As scientific understanding continues to evolve,5-amino-2-cyclopropylbenzonitrile is poised to remain a cornerstone in both academic research and industrial development.
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